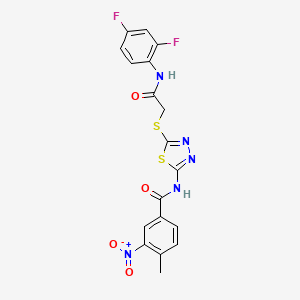

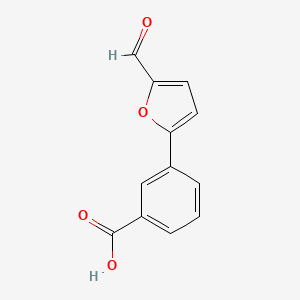

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H13F2N5O4S2 and its molecular weight is 465.45. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hypoxia-Selective Cytotoxicity

The compound exhibits a notable role in the domain of cancer research due to its hypoxia-selective cytotoxic properties. It belongs to a class of hypoxia-selective cytotoxins (HSCs), which are designed to target and kill cancer cells more effectively under hypoxic conditions—a common characteristic of solid tumors. These compounds, by virtue of their selective toxicity under low oxygen conditions, offer a promising pathway for targeting tumor cells while sparing healthy tissues. The detailed synthesis and evaluation of these compounds' cytotoxicity under varying oxygen levels highlight their potential in cancer therapy, especially in tumors where hypoxia is a significant factor (Palmer et al., 1996).

Reductive Chemistry and Drug Development

Exploring the reductive chemistry of similar compounds provides insights into their mechanism of action, particularly how they are converted into more active or toxic forms within hypoxic cells. This understanding is crucial for the development of bioreductive drugs, which are activated in the low oxygen environments of solid tumors, thereby increasing their therapeutic window. Such studies not only shed light on the compounds' pharmacodynamics but also guide the design of novel anticancer agents with improved selectivity and potency (Palmer et al., 1995).

Photodynamic Therapy Applications

Innovative applications extend to the field of photodynamic therapy (PDT), where derivatives of thiadiazoles, structurally related to the subject compound, are used to synthesize photosensitizers with high singlet oxygen quantum yield. These photosensitizers, critical for the effectiveness of PDT, can generate reactive oxygen species upon light activation to induce cell death in cancerous tissues. The development of such compounds with remarkable photophysical and photochemical properties highlights the potential of thiadiazole derivatives in enhancing the efficacy of PDT for cancer treatment (Pişkin et al., 2020).

Antibacterial Activity

Further extending its utility beyond oncology, derivatives of this compound framework have shown promising results in combating bacterial infections. The synthesis of novel sulfonamides incorporating a thiadiazole moiety under solvent-free conditions led to compounds with significant antibacterial activity. Such research underscores the versatility of thiadiazole derivatives in addressing not only cancer but also infectious diseases, thereby contributing to the development of new therapeutic agents with broad-spectrum activity (Rafiee Pour et al., 2019).

特性

IUPAC Name |

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N5O4S2/c1-9-2-3-10(6-14(9)25(28)29)16(27)22-17-23-24-18(31-17)30-8-15(26)21-13-5-4-11(19)7-12(13)20/h2-7H,8H2,1H3,(H,21,26)(H,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGVIVYBOJQSPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)

![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)